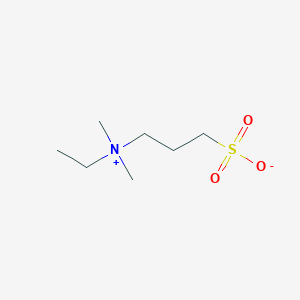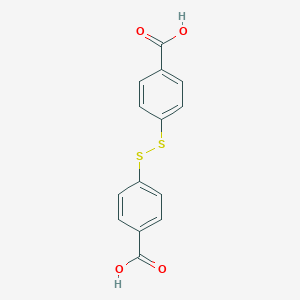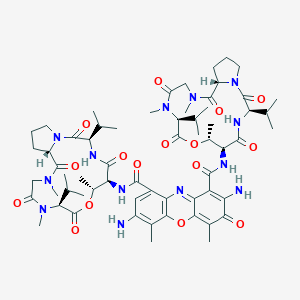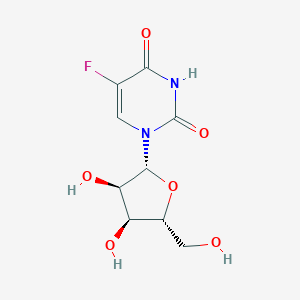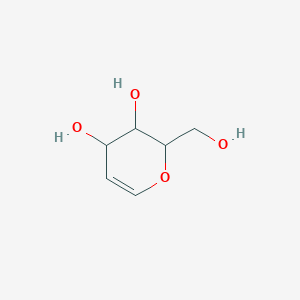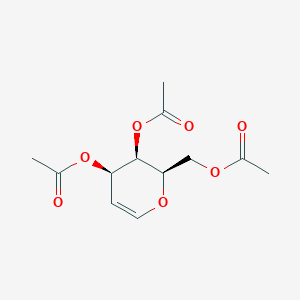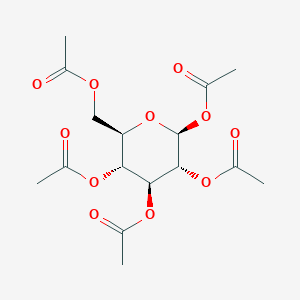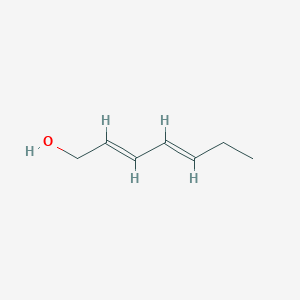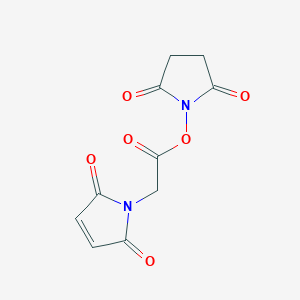
N-马来酰亚胺乙酸琥珀酰亚胺酯
概述
描述
Maleimidoacetic Acid N-hydroxysuccinimide ester, with the chemical formula C10H8N2O6, is a crosslinking reagent . It contains both N-hydroxysuccinimide (NHS) ester and maleimide-reactive groups at opposite ends of a 4.4 Å spacer arm. This configuration allows for sequential, two-stage conjugation with amine and sulfhydryl functional groups.
科学研究应用
马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯在各个领域都有应用:
生物偶联: 用于标记蛋白质、抗体和肽,用于荧光成像、药物递送和诊断。
蛋白质-蛋白质相互作用研究: 通过交联相互作用的伙伴来研究蛋白质相互作用。
固定化: 用于将蛋白质连接到表面(例如微阵列或生物传感器)。
作用机制
该化合物的机制在于它能够与生物分子上的特定官能团形成稳定的共价键。通过选择性地靶向胺和硫醇,它可以促进精确的生物偶联。
生化分析
Biochemical Properties
N-succinimidyl maleimidoacetate plays a crucial role in biochemical reactions as a crosslinking agent. It contains both NHS ester and maleimide groups, which allow it to react with primary amines and sulfhydryl groups, respectively. This dual reactivity enables the formation of stable covalent bonds between proteins and other biomolecules. For instance, it can be used to link antibodies to enzymes or other proteins, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates .
Cellular Effects
N-succinimidyl maleimidoacetate influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking key proteins involved in these processes. For example, the compound can be used to study the effects of protein-protein interactions on cell function by creating stable conjugates that mimic natural protein complexes .
Molecular Mechanism
The molecular mechanism of N-succinimidyl maleimidoacetate involves its ability to form covalent bonds with amine and sulfhydryl groups on biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby altering their function and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-succinimidyl maleimidoacetate can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at -20°C. It can degrade over time if exposed to moisture or heat, which may affect its reactivity and efficacy in biochemical experiments. Long-term studies have shown that the compound can maintain its crosslinking activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of N-succinimidyl maleimidoacetate in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing tissue damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
N-succinimidyl maleimidoacetate is involved in metabolic pathways that include the modification of proteins and other biomolecules. It interacts with enzymes and cofactors that facilitate its crosslinking reactions, thereby influencing metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, N-succinimidyl maleimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments and ensuring its effective delivery to target sites .
准备方法
合成路线: 马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯的合成涉及以下步骤:
马来酰亚胺活化: 首先通过使马来酰亚胺与 N-羟基琥珀酰亚胺 (NHS) 反应使其活化,形成 NHS 酯。
与乙酸反应: 然后使 NHS 酯与乙酸反应,生成马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯。
工业生产方法: 虽然没有针对这种化合物进行的工业规模生产方法,但研究人员通常使用上述合成路线在实验室中合成它。
化学反应分析
反应性: 马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯主要用于生物偶联和交联目的。它与以下物质发生反应:
胺类: NHS 酯基团与伯胺(例如蛋白质中的赖氨酸残基)反应生成稳定的酰胺键。
硫醇类: 马来酰亚胺基团与硫醇基团(例如半胱氨酸残基)反应形成硫醚键。
与胺类反应: 通常在缓冲液(如磷酸盐或 Tris-HCl)中进行,条件为弱碱性(pH 7-9)。
与硫醇类反应: 在生理 pH 值(pH 7.4)下进行,在含有还原剂(例如 DTT 或 TCEP)的缓冲液中进行,以保持硫醇的功能。
主要产物: 马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯反应的主要产物是蛋白质偶联物,其中该化合物将蛋白质或肽连接到其他分子(例如荧光染料、药物或固体载体)上。
相似化合物的比较
虽然马来酰亚胺乙酸 N-羟基琥珀酰亚胺酯因其双重反应性(NHS 酯和马来酰亚胺)而独一无二,但类似的化合物包括:
磺基-NHS 酯: 类似于 NHS 酯,但可溶于水。
SMCC(琥珀酰亚胺基 4-(N-马来酰亚胺甲基)环己烷-1-羧酸酯): 具有更长的间隔臂。
EMCS(N-乙基马来酰亚胺-3-(2-吡啶基二硫代)丙酸酯): 结合了马来酰亚胺和吡啶基二硫醇反应基团。
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKASZBHFXBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391201 | |
| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-61-3 | |
| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Succinimidyl maleimidoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13557.png)
![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)
